molecular formula C22H26N6OS B2732278 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine CAS No. 1251606-34-4

4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine

Cat. No.: B2732278
CAS No.: 1251606-34-4
M. Wt: 422.55
InChI Key: XMJPYNMAJMMYPH-UHFFFAOYSA-N
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Description

4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine and Thiomorpholine Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.

    Biological Studies: It could be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Its unique chemical properties might make it useful in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Phenylpiperazin-1-yl)methyl)-1,2,4-oxadiazole: Lacks the pyridine and thiomorpholine groups.

    3-(6-Thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole: Lacks the phenylpiperazine group.

Uniqueness

The combination of the phenylpiperazine, thiomorpholine, and pyridine groups in the oxadiazole framework makes this compound unique. This structural diversity can lead to unique biological activities and chemical properties not seen in simpler analogs.

Properties

IUPAC Name

5-[(4-phenylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h1-7,16H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJPYNMAJMMYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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